

In-Depth Technical Guide: diMal-O-CH2COOH (CAS Number 1620837-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

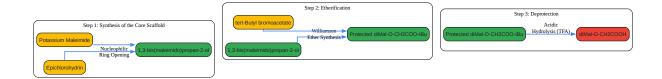
For Researchers, Scientists, and Drug Development Professionals

Introduction

diMal-O-CH2COOH, with CAS number 1620837-47-9, is a heterobifunctional, cleavable linker primarily utilized in the burgeoning field of antibody-drug conjugates (ADCs). Its unique architecture, featuring two maleimide groups and a carboxylic acid moiety connected by an ether linkage, allows for the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis process, and the mechanism of action of diMal-O-CH2COOH-containing ADCs, complete with experimental protocols and data presented for easy reference.

Chemical and Physical Properties

The fundamental properties of **diMal-O-CH2COOH** are summarized in the table below, providing a quick reference for researchers.


Property	Value
CAS Number	1620837-47-9
IUPAC Name	2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid
Molecular Formula	C13H12N2O7
Molecular Weight	308.24 g/mol
Canonical SMILES	C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O) OCC(=O)O
InChI Key	JREDLPVQALHAIP-UHFFFAOYSA-N
Appearance	Solid (Typical)
Purity	>95% (Typical for commercial sources)
Solubility	Soluble in organic solvents such as DMSO,
Storage	-20°C, protected from light and moisture

Synthesis of diMal-O-CH2COOH

While the specific, proprietary industrial synthesis protocol for **diMal-O-CH2COOH** is not publicly available, a representative multi-step synthetic route can be proposed based on established organic chemistry principles. The following scheme illustrates a plausible pathway for its laboratory-scale synthesis.

Representative Synthesis Workflow

Click to download full resolution via product page

A representative synthetic workflow for **diMal-O-CH2COOH**.

Representative Experimental Protocol for Synthesis

Step 1: Synthesis of 1,3-bis(maleimido)propan-2-ol

- To a solution of potassium maleimide (2.2 equivalents) in anhydrous dimethylformamide (DMF), epichlorohydrin (1.0 equivalent) is added dropwise at 0°C under an inert atmosphere.
- The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
- The reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice-water and the product is extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 1,3bis(maleimido)propan-2-ol.

Step 2: Synthesis of tert-butyl 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-yl)oxy)acetate

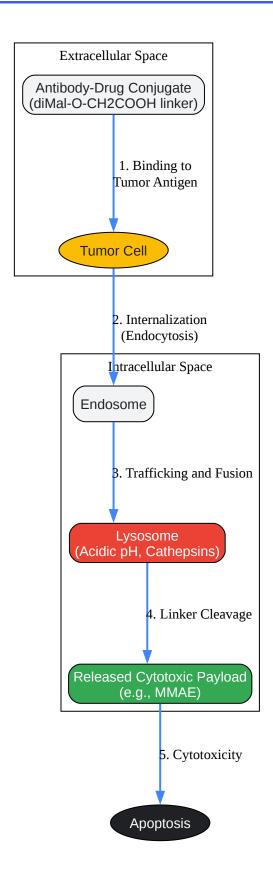
- To a solution of 1,3-bis(maleimido)propan-2-ol (1.0 equivalent) in anhydrous tetrahydrofuran (THF), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C.
- The mixture is stirred for 30 minutes, followed by the dropwise addition of tert-butyl bromoacetate (1.1 equivalents).
- The reaction is stirred at room temperature for 12 hours and monitored by TLC.
- The reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- The residue is purified by column chromatography to afford the protected intermediate.

Step 3: Synthesis of diMal-O-CH2COOH (Final Product)

- The protected intermediate from Step 2 is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
- The solution is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
- The solvents are removed under reduced pressure.
- The crude product is purified by recrystallization or preparative HPLC to yield the final product, diMal-O-CH2COOH.

Application in Antibody-Drug Conjugates (ADCs)

diMal-O-CH2COOH serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The two maleimide groups react with thiol groups on the antibody, which are typically

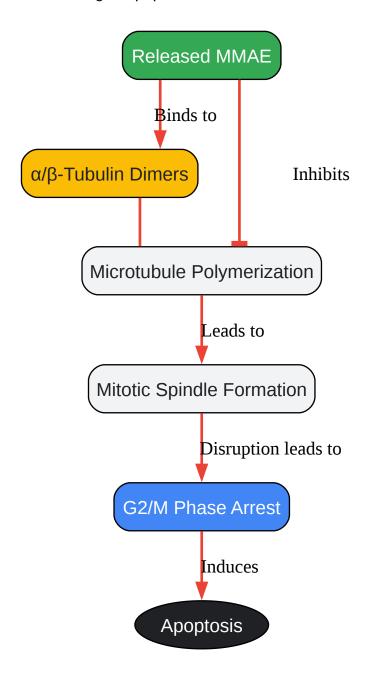


generated by the reduction of interchain disulfide bonds. The carboxylic acid group is used to form an amide or ester bond with the payload molecule.

ADC Conjugation and Payload Release Mechanism

The general mechanism of action for an ADC utilizing a cleavable linker like **diMal-O-CH2COOH** is a multi-step process.

Click to download full resolution via product page


General mechanism of action for an ADC with a cleavable linker.

The ether linkage within **diMal-O-CH2COOH** is designed to be stable in systemic circulation but can be cleaved under the acidic conditions found within the lysosomes of tumor cells. This pH-sensitive cleavage, potentially aided by lysosomal enzymes, releases the cytotoxic payload directly inside the target cell, minimizing off-target toxicity.

Downstream Signaling of a Common Payload (MMAE)

When the payload is Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, its release initiates a cascade of events leading to apoptosis.

Click to download full resolution via product page

Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols

The following are representative protocols for key experiments in the development and characterization of ADCs using a **diMal-O-CH2COOH** linker.

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a **diMal-O-CH2COOH**-payload construct to a monoclonal antibody via maleimide-thiol chemistry.

Materials:

- Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
- Tris(2-carboxyethyl)phosphine (TCEP) solution.
- diMal-O-CH2COOH-payload conjugate.
- Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
- Quenching solution (e.g., N-acetylcysteine).
- Purification system (e.g., size-exclusion chromatography).

Procedure:

- Antibody Reduction: The antibody is partially reduced to expose free thiol groups by incubating with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.
- Buffer Exchange: The reduced antibody is purified from excess TCEP using a desalting column or tangential flow filtration, exchanging into the conjugation buffer.
- Conjugation Reaction: The diMal-O-CH2COOH-payload, dissolved in an organic co-solvent like DMSO, is added to the reduced antibody at a molar excess of 1.5-2.0 equivalents per

free thiol. The reaction is incubated for 1-4 hours at 4°C or room temperature, protected from light.

- Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
- Purification: The resulting ADC is purified by size-exclusion chromatography to remove unconjugated payload and other small molecules.
- Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol for In Vitro Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the ADC on cancer cells.

Materials:

- Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).
- Cell culture medium and supplements.
- 96-well plates.
- · ADC and control antibodies.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

- MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization buffer.
- Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol for Western Blot Analysis

Western blotting can be used to analyze the downstream effects of the ADC on cellular pathways, such as the induction of apoptosis.

Materials:

- Cell lysates from ADC-treated and control cells.
- SDS-PAGE gels and electrophoresis apparatus.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibodies (e.g., anti-PARP, anti-Caspase-3).
- · HRP-conjugated secondary antibodies.
- · Chemiluminescent substrate.

Procedure:

 Protein Quantification: The protein concentration of cell lysates is determined using a BCA or Bradford assay.

- SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
- Transfer: The separated proteins are transferred to a membrane.
- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.
- Analysis: The expression levels of target proteins are quantified and compared between treated and control samples.

Quantitative Data

The following tables provide representative quantitative data for ADCs utilizing cleavable linkers and the payload MMAE. It is important to note that this data is illustrative for analogous compounds, as specific public data for an ADC with the **diMal-O-CH2COOH** linker is limited.

Table 1: Representative In Vitro Cytotoxicity of an anti-HER2-vc-MMAE ADC

Cell Line	HER2 Expression	IC50 (ng/mL)
SK-BR-3	High	10 - 50
BT-474	High	20 - 100
MDA-MB-231	Low	> 1000

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Yield

Parameter	Typical Value
Target DAR	4
Achieved DAR (HIC)	3.5 - 4.2
Conjugation Yield	> 90%
Monomer Purity (SEC)	> 95%

Conclusion

diMal-O-CH2COOH is a valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its structure allows for the stable and specific conjugation of payloads to antibodies, while its cleavable nature ensures targeted drug release within the tumor microenvironment. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of ADCs. Further research into the precise cleavage mechanism and in vivo stability of ADCs utilizing this specific linker will continue to refine its application in targeted cancer therapy.

To cite this document: BenchChem. [In-Depth Technical Guide: diMal-O-CH2COOH (CAS Number 1620837-47-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382956#dimal-o-ch2cooh-cas-number-1620837-47-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com